(S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Chiral pharmaceutical intermediate Enantiomeric purity Teneligliptin synthesis

(S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate (CAS 401564-36-1), also referred to as Teneligliptin Intermediate-1 or (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester, is a chiral N-Boc-protected pyrrolidine-thiazolidine building block used as the essential advanced intermediate in the manufacture of the DPP-4 inhibitor teneligliptin (Tenelia®). The compound bears a single stereogenic center at the pyrrolidine 2-position; the (S)-configuration is a prerequisite for the prolylthiazolidine pharmacophore that confers sub-nanomolar DPP-4 inhibitory activity in the final API.

Molecular Formula C13H20N2O4S
Molecular Weight 300.373
CAS No. 401564-36-1
Cat. No. B570734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
CAS401564-36-1
Molecular FormulaC13H20N2O4S
Molecular Weight300.373
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)CC1C(=O)N2CCSC2
InChIInChI=1S/C13H20N2O4S/c1-13(2,3)19-12(18)15-7-9(16)6-10(15)11(17)14-4-5-20-8-14/h10H,4-8H2,1-3H3/t10-/m0/s1
InChIKeyULXKZRPRLJGLDM-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 401564-36-1: (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate – Sourcing the Correct Teneligliptin Key Intermediate


(S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate (CAS 401564-36-1), also referred to as Teneligliptin Intermediate-1 or (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester, is a chiral N-Boc-protected pyrrolidine-thiazolidine building block used as the essential advanced intermediate in the manufacture of the DPP-4 inhibitor teneligliptin (Tenelia®) . The compound bears a single stereogenic center at the pyrrolidine 2-position; the (S)-configuration is a prerequisite for the prolylthiazolidine pharmacophore that confers sub-nanomolar DPP-4 inhibitory activity in the final API [1]. It is commercially supplied as a white to off-white solid with a molecular formula of C₁₃H₂₀N₂O₄S and a molecular weight of 300.37 g/mol .

Why Generic Substitution Fails for (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, CAS 401564-36-1


This intermediate cannot be replaced by its (R)-enantiomer (CAS 1415908-67-6, Teneligliptin Impurity 6), the N-Fmoc-protected analog, or the free-amine des-Boc derivative without compromising downstream API quality, stereochemical purity, and regulatory compliance. The (S)-configuration at the pyrrolidine 2-position is indispensable for the prolylthiazolidine pharmacophore that drives DPP-4 inhibition in the final drug teneligliptin; the (R)-enantiomer yields diastereomeric API impurities that must be controlled to <0.15% in the finished product [1]. Furthermore, the N-Boc protecting group is specifically engineered for orthogonal deprotection under acidic conditions compatible with the thiazolidine ring, whereas alternative protecting groups (e.g., Fmoc) introduce cost, yield, and impurity penalties documented in comparative process studies [2]. The quantitative evidence below establishes precisely why 401564-36-1 cannot be interchanged with structural analogs.

Quantitative Differentiation Evidence: (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate (CAS 401564-36-1) vs. Closest Analogs


Enantiomeric Purity: (S)-401564-36-1 (>99.5% ee) vs. (R)-1415908-67-6 (95–98% purity)

The (S)-enantiomer (CAS 401564-36-1) is commercially specified with enantiomeric purity exceeding 99.5% (actual 99.9%), as verified by chiral HPLC, while the (R)-enantiomer (CAS 1415908-67-6) is routinely supplied at 95–98% chemical purity without an independent enantiomeric purity specification . The 4.9–5% purity gap translates directly into higher diastereomeric impurity burden in the final teneligliptin API, where the (2R)-derived stereoisomer is a known process impurity that must be controlled to regulatory limits [1].

Chiral pharmaceutical intermediate Enantiomeric purity Teneligliptin synthesis

Chemical Purity & Impurity Profile: 401564-36-1 (99.8% Assay, Single Impurity 0.24%) vs. (R)-1415908-67-6 (95–98%)

The (S)-enantiomer (401564-36-1) from a qualified vendor exhibits an assay value of 99.8% (on dried basis), with any single impurity capped at <0.50% (actual 0.24%) and total impurities <0.50% (actual 0.39%), alongside loss on drying of 0.20% and sulphated ash of 0.02% . In contrast, the (R)-enantiomer (1415908-67-6) is offered at a minimum purity specification of only 95% (AKSci) or 98% (Bidepharm), with no published quantitative impurity profile . The 4.8% assay difference represents a substantial gap for a late-stage intermediate used within three steps of the final API.

Pharmaceutical intermediate purity Impurity profiling ANDA/DMF submission

Synthetic Step Yield: Optimized Boc-Protected (S)-Intermediate (90%) vs. Alternative Literature Route (73.8%)

An optimized industrial synthesis (patent CN201910676499) achieves 90.0% isolated yield for the final step producing (2S)-4-oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester (the target compound) from the precursor compound 3 and tetrahydrothiazole, with the preceding oxidation step yielding 91.5% [1]. A previously reported synthesis route using 4-hydroxy-L-proline and cysteamine hydrochloride achieved only 73.8% yield for the same key intermediate [2]. The 16.2-percentage-point yield improvement reduces raw material cost per kilogram and lowers the process mass intensity.

Process chemistry Synthetic yield optimization Teneligliptin manufacturing cost

Boc vs. Fmoc Protecting Group Strategy: Enabling Higher Overall API Yield (47.2% via Boc vs. 37–39% via Alternative Intermediates)

The N-Boc-protected (S)-intermediate (401564-36-1) is the preferred building block in the highest-yielding published synthetic route for teneligliptin: a 2016 Chinese Journal of Medicinal Chemistry study reported an overall yield of 47.2% starting from trans-(2S,4R)-4-hydroxy-proline, employing the Boc strategy for the pyrrolidine nitrogen [1]. In contrast, an alternative industrial process using nosyl-derivative intermediates (not Boc) achieved only 37–39% overall yield across six steps [2]. A parallel Fmoc-based route (described in the same 2016 study) was also explored but required additional deprotection steps that reduced overall efficiency [1]. The Boc group enables clean, high-yielding acidic deprotection (TFA or HCl/EtOAc) compatible with the acid-sensitive thiazolidine ring, whereas the Fmoc group requires basic conditions that can promote ring-opening side reactions.

Protecting group strategy N-Boc vs. N-Fmoc Teneligliptin process route comparison

Stereochemical Integrity for DPP-4 Pharmacophore: (S)-Configuration Required for Sub-Nanomolar Inhibition (IC₅₀ ∼1 nM)

The (S)-configuration at the pyrrolidine 2-position is essential to the prolylthiazolidine pharmacophore that confers DPP-4 inhibitory activity. Teneligliptin, the final API derived from 401564-36-1, competitively inhibits human recombinant DPP-4 with an IC₅₀ of 0.889 nM, human plasma DPP-4 with an IC₅₀ of 1.75 nM, and rat plasma DPP-4 with an IC₅₀ of 1.35 nM [1][2]. The prolylthiazolidine scaffold was established through systematic SAR studies demonstrating that the l-proline (S)-stereochemistry is a prerequisite for sub-nanomolar potency; the corresponding d-proline analogs lose >100-fold activity [3]. A validated chiral HPLC method for teneligliptin stereoisomers achieved baseline resolution of all four stereoisomers (S,S-, R,S-, S,R-, and R,R-forms) with LOD values of 0.020–0.038 µg/mL, confirming that the (S)-enantiomeric intermediate is indispensable for producing the correct stereoisomer of the API [4].

DPP-4 inhibitor pharmacology Stereochemistry–activity relationship Prolylthiazolidine pharmacophore

Regulatory Reference Standard Readiness: 401564-36-1 as a Fully Characterized Impurity Standard vs. Less-Characterized Analogs

CAS 401564-36-1 is not only a synthetic intermediate but also serves as Teneligliptin Impurity 10, a pharmacopoeial reference standard supplied with full characterization data (NMR, MS, HPLC, IR) compliant with USP, EP, and JP regulatory guidelines for ANDA/NDA submissions [1][2]. The compound is available with a comprehensive Structure Elucidation Report (SER) and batch-specific Certificate of Analysis including enantiomeric purity by chiral HPLC, loss on drying, sulphated ash, and related substances [1]. In contrast, the (R)-enantiomer (1415908-67-6, Teneligliptin Impurity 6) is supplied with substantially less characterization depth—typically only a chemical purity value without the full suite of regulatory documentation required for a primary reference standard [3]. The patent WO2015173779 further mandates that the (2R)-isomer impurity in teneligliptin hydrobromide be controlled to <0.15%, making the availability of a highly characterized (S)-intermediate reference standard critical for method validation [4].

Pharmaceutical reference standard ANDA regulatory submission Quality control (QC)

Preferred Application Scenarios for (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate (CAS 401564-36-1)


GMP Manufacturing of Teneligliptin Hydrobromide API

This intermediate is the direct precursor for the penultimate reductive amination step with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS 401566-79-8). Its high enantiomeric purity (>99.5%) ensures that the diastereomeric (2R)-impurity in the final API remains below the regulatory threshold of <0.15% [1]. The 90% step yield reported in the optimized process [2] makes this intermediate the most cost-effective entry point for multi-kilogram teneligliptin manufacturing campaigns.

Analytical Reference Standard for ANDA/NDA Method Validation and Quality Control

Sourced as Teneligliptin Impurity 10 with full characterization data (NMR, MS, HPLC, IR, enantiomeric purity), CAS 401564-36-1 serves as a primary reference standard for HPLC method development and validation in ANDA submissions [3][4]. Its documented impurity profile (single impurity 0.24%, total impurities 0.39%) supports system suitability testing and quantification of process-related impurities in teneligliptin drug substance and drug product .

Prolylthiazolidine-Based DPP-4 Inhibitor Lead Optimization and SAR Studies

The (S)-configured prolylthiazolidine scaffold embedded in 401564-36-1 represents the core pharmacophore of the most potent DPP-4 inhibitor chemotype (IC₅₀ 0.37–1.75 nM) [5][6]. Medicinal chemistry teams can use this Boc-protected building block as a diversification point to explore novel γ-substituted analogs, leveraging the established SAR that the (S)-configuration is essential for sub-nanomolar potency while the Boc group can be selectively removed for late-stage functionalization [6].

Process Chemistry Route Scouting and Cost-of-Goods Optimization

Comparative process data demonstrates that the Boc-protected (S)-intermediate 401564-36-1 enables the highest published overall API yield (47.2%) for teneligliptin, outperforming nosyl-derivative routes (37–39%) and Fmoc-based alternatives [7][8]. Procurement teams evaluating contract manufacturing organizations (CMOs) for teneligliptin production should specify this specific intermediate CAS number to ensure alignment with the most efficient published synthetic route.

Quote Request

Request a Quote for (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.